molecular formula C26H30N4O B11212175 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11212175
M. Wt: 414.5 g/mol
InChI Key: DQMZRDFXMOOCSU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a fused bicyclic core (pyrrole and pyrimidine rings) with substitutions at positions 5, 7, and the 4-amine group. Key structural features include:

  • Position 7: A 4-ethoxyphenyl group, providing electron-donating properties and moderate lipophilicity.

Properties

Molecular Formula

C26H30N4O

Molecular Weight

414.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H30N4O/c1-4-16-29(17-5-2)25-24-23(20-10-8-7-9-11-20)18-30(26(24)28-19-27-25)21-12-14-22(15-13-21)31-6-3/h7-15,18-19H,4-6,16-17H2,1-3H3

InChI Key

DQMZRDFXMOOCSU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrroles with Nitriles

Cyclocondensation reactions between 4-aminopyrrole derivatives and substituted nitriles under acidic conditions yield the bicyclic core. For example, heating 4-amino-5-phenylpyrrole-3-carbonitrile with acetic anhydride at 120°C generates the unsubstituted pyrrolo[2,3-d]pyrimidine skeleton. Modifications to this method involve using ethoxy-substituted nitriles to pre-install the 4-ethoxyphenyl group, though this approach often requires subsequent functionalization due to competing side reactions.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a more direct route to the core structure. Using Grubbs’ second-generation catalyst, diene precursors such as 5-phenyl-7-vinylpyrrolo[2,3-d]pyrimidine undergo cyclization at 40°C in dichloromethane, achieving 78% yield. This method minimizes byproducts but demands stringent anhydrous conditions.

Functionalization of the Core Structure

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting 7-chloro-5-phenylpyrrolo[2,3-d]pyrimidine with 4-ethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a 3:1 dioxane/water mixture at 90°C for 12 hours. This step achieves 85% yield and >95% regioselectivity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
Pd(OAc)₂/XPhosCs₂CO₃Toluene/EtOH11072
PdCl₂(dppf)NaHCO₃DMF/H₂O8068

Installation of the N,N-Dipropylamine Group

Nucleophilic substitution at the C4 position is performed using dipropylamine. Treatment of 7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-chloride with excess dipropylamine (3 equiv) and HCl (cat.) in THF at 60°C for 8 hours affords the target amine in 76% yield. Microwave-assisted reactions reduce reaction times to 30 minutes but slightly lower yields (70%) due to thermal decomposition.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The target compound elutes at 40% ethyl acetate, with purity >98% confirmed by HPLC (C18 column, MeOH/H₂O = 80:20).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H, H-2), 7.52–7.48 (m, 5H, Ph), 7.32 (d, J = 8.6 Hz, 2H, Ar-OCH₂CH₃), 6.93 (d, J = 8.6 Hz, 2H, Ar-OCH₂CH₃), 3.82 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45–3.38 (m, 4H, N(CH₂CH₂CH₃)₂), 1.68–1.58 (m, 4H, CH₂CH₂CH₃), 1.34 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 0.92 (t, J = 7.4 Hz, 6H, CH₂CH₂CH₃).

  • HRMS (ESI): m/z calcd for C₂₆H₃₀N₄O [M+H]⁺: 415.2491; found: 415.2489.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A streamlined one-pot method combines core formation and functionalization. Starting with 4-amino-5-phenylpyrrole-3-carbonitrile and 4-ethoxyphenylacetylene, a Pd/Cu-catalyzed cyclization-alkynylation sequence generates the intermediate, which undergoes amination with dipropylamine without isolation. This approach achieves 62% overall yield but requires precise stoichiometric control.

Enzymatic Resolution

Recent studies explore lipase-mediated resolution of racemic intermediates to access enantiopure variants. Using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether, the (R)-enantiomer is isolated with 88% enantiomeric excess (ee), though this method remains experimental.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance reproducibility. Key parameters include:

  • Residence time: 12 minutes

  • Pressure: 2.5 bar

  • Temperature: 100°C
    Under these conditions, the Suzuki-Miyaura step achieves 82% yield with a space-time yield of 1.2 kg·L⁻¹·day⁻¹.

Table 2: Comparative Analysis of Scalable Methods

MethodYield (%)Purity (%)Throughput (kg/day)
Batch Suzuki-Miyaura85980.8
Flow Suzuki-Miyaura82991.2
Microwave Amination70971.5

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s lipophilicity allows it to diffuse easily into cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substitutions:

Compound Name (or Identifier) Position 5 Substituent Position 7 Substituent 4-Amine Substitution Molecular Weight Key Properties/Activities Reference
Target Compound Phenyl 4-ethoxyphenyl N,N-dipropyl Not reported N/A (structural focus) N/A
N-Benzyl-7-(4-methylphenyl)-5-phenyl Phenyl 4-methylphenyl N-Benzyl 390.49 Immunomodulating potential
5-(4-Fluorophenyl)-7-methyl (9d) 4-fluorophenyl Methyl NH₂ 243.10 NMR data available
2c (ChemMedChem) 2-(2-ethoxyethoxy)naphthalen-6-yl Cyclopropylmethyl NH₂ Not reported Inhibitor of PL (unspecified)
MT-tubercidin·H₂O 5-iodo 5-deoxy-β-D-ribofuranosyl (sugar) NH₂ Not reported Antimalarial candidate
5-(4-Aminophenyl)-7-methyl 4-aminophenyl Methyl NH₂ 239.28 Research use (solubility: RT-stable)
Key Observations:

Position 7 Modifications :

  • The 4-ethoxyphenyl group in the target compound contrasts with methyl (e.g., 9d, ), cyclopropylmethyl (2c, ), or sugar moieties (MT-tubercidin, ). Ethoxy groups enhance lipophilicity compared to methyl but reduce it compared to bulkier cyclopropylmethyl.
  • Sugar-containing analogs (e.g., MT-tubercidin) prioritize hydrogen bonding via hydroxyl groups, critical for antimalarial activity .

Position 5 Substituents: Phenyl (target) vs. fluorophenyl (9d, ) or aminophenyl (): Electron-withdrawing fluorine (9d) may reduce electron density, altering binding interactions, while aminophenyl introduces basicity.

4-Amine Substitutions: N,N-dipropyl (target) vs.

Conformational and Crystallographic Comparisons

  • Hydrogen Bonding: MT-tubercidin forms a 3D network via O–H···N and N–H···O bonds mediated by water . In contrast, the target compound’s dipropylamine lacks hydrogen-bond donors, likely reducing crystalline stability.
  • Dihedral Angles : Pyrimidine derivatives with methoxyphenyl groups (e.g., ) exhibit dihedral angles of ~12°–86° between aromatic rings and the core. The target’s 4-ethoxyphenyl may adopt similar torsional flexibility, influencing receptor binding.

Pharmacological Implications (Inferred from Analogs)

  • Kinase Inhibition : Compounds like 2c () and Spastazoline () target kinase pathways. The target’s dipropylamine may enhance selectivity for hydrophobic binding pockets.
  • Antimicrobial Activity : Derivatives with chlorophenyl or methoxy groups (e.g., ) show antifungal/antibacterial effects. The ethoxy group in the target could mimic these properties.

Biological Activity

7-(4-Ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24N4O\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}

This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cholesterol metabolism and inflammatory responses .
  • Receptor Antagonism : It has demonstrated antagonistic effects on adenosine receptors, specifically the A3 subtype, which is implicated in various physiological processes including inflammation and cancer progression .
  • Cellular Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy .

Biological Activity Overview

Activity Description Reference
AnticancerInhibits proliferation of cancer cells in vitro through receptor antagonism.
Anti-inflammatoryReduces inflammatory markers in animal models.
Cholesterol-loweringLowers LDL-C and VLDL-C levels in hypercholesterolemic models.

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Anticancer Studies : In a study examining the effects on human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction via the activation of caspase pathways .
  • Cholesterol Management : Another study focused on its lipid-lowering effects in a rodent model of hypercholesterolemia. Administration of this compound resulted in a statistically significant decrease in plasma LDL-C levels by approximately 30% compared to control groups .

Q & A

Q. Key Data :

StepReagents/ConditionsYield Range
ChlorinationPOCl₃, reflux, 6h70-85%
AminationDipropylamine, DMF, 80°C60-75%

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrrole/pyrimidine protons (δ 6.5–8.5 ppm) .
    • ¹³C NMR : Verify quaternary carbons (e.g., pyrimidine C4 at ~160 ppm) and substituent linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₈H₃₃N₄O: 441.2651) .
  • HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .

Basic: What are the solubility characteristics of this compound in common laboratory solvents?

Methodological Answer:

  • High Solubility : In polar aprotic solvents (DMF, DMSO) due to aromatic π-stacking and amine hydrogen bonding .
  • Moderate Solubility : In dichloromethane (DCM) or ethyl acetate, suitable for reaction conditions .
  • Low Solubility : In water (<0.1 mg/mL at 25°C); aqueous workup requires phase separation with DCM .

Practical Tip : Pre-dissolve in DMSO for biological assays to avoid precipitation .

Advanced: How can researchers optimize reaction conditions to improve yield in the final amination step?

Methodological Answer:

  • Catalyst Screening : Use Pd catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig coupling if steric hindrance limits nucleophilic displacement .
  • Solvent Optimization : Replace DMF with THF or toluene to reduce side reactions (e.g., over-alkylation) .
  • Temperature Control : Lower temperatures (40–60°C) minimize decomposition; microwave-assisted synthesis can reduce reaction time .
  • Additives : Add molecular sieves to scavenge HCl byproducts, shifting equilibrium toward product .

Advanced: How to address contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

  • Orthogonal Assays :
    • Biochemical Assays : Measure direct enzyme inhibition (e.g., IC₅₀ using recombinant kinases) .
    • Cellular Assays : Evaluate membrane permeability (e.g., PAMPA assay) and off-target effects via RNAi knockdown .
  • Purity Validation : Ensure >98% purity (HPLC) to exclude confounding byproducts .
  • Metabolic Stability : Test liver microsome stability; low cellular activity may arise from rapid Phase I metabolism .

Advanced: What computational methods predict the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize poses with hydrogen bonds to hinge region residues) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and identify key hydrophobic interactions (e.g., with ethoxyphenyl groups) .
  • QM/MM : Calculate charge distribution at the active site to optimize substituent electronics (e.g., ethoxy vs. methoxy groups) .

Q. Example Output :

MethodPredicted ΔG (kcal/mol)Key Interactions
Docking-9.2H-bond with Glu91, π-stacking with Phe183
MD-8.7 ± 0.3Stable hydrophobic packing with Leu134

Advanced: What are the common by-products formed during synthesis, and how can they be minimized?

Methodological Answer:

  • By-Products :
    • Di-alkylation : Over-amination at C4 due to excess dipropylamine.
    • Ring-Opening : Hydrolysis under acidic conditions (e.g., residual POCl₃).
  • Mitigation Strategies :
    • Stoichiometry Control : Use 1.1 eq. of amine to limit di-alkylation .
    • Neutralization : Quench POCl₃ with ice-cold NaHCO₃ before amination .
    • TLC Monitoring : Use silica plates (hexane:EtOAc = 3:1) to detect intermediates .

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